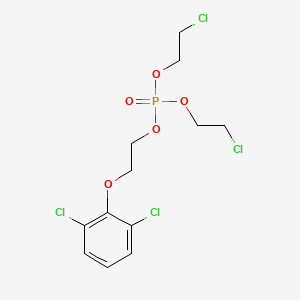
Bis(2-chloroethyl) 2-(2,6-dichlorophenoxy)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl) 2-(2,6-dichlorophenoxy)ethyl phosphate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both chloroethyl and dichlorophenoxy groups, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) 2-(2,6-dichlorophenoxy)ethyl phosphate typically involves the reaction of 2-(2,6-dichlorophenoxy)ethanol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroethanol to yield the final product. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for the efficient production of the compound with high purity and yield. The process involves the careful addition of reagents and continuous monitoring to ensure the reaction proceeds smoothly.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl) 2-(2,6-dichlorophenoxy)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various phosphates, chlorinated derivatives, and substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Bis(2-chloroethyl) 2-(2,6-dichlorophenoxy)ethyl phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl) 2-(2,6-dichlorophenoxy)ethyl phosphate involves its interaction with biological molecules, leading to the inhibition of specific enzymes or modification of proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the growth of cancer cells by targeting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-chloroethyl) ether
- Bis(2-chloroethyl) hydrogen phosphate
- Bis(2-chloroethyl) disulfide
Uniqueness
Bis(2-chloroethyl) 2-(2,6-dichlorophenoxy)ethyl phosphate is unique due to the presence of both chloroethyl and dichlorophenoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various applications, setting it apart from other similar compounds that may lack one of these functional groups.
Properties
CAS No. |
61904-97-0 |
|---|---|
Molecular Formula |
C12H15Cl4O5P |
Molecular Weight |
412.0 g/mol |
IUPAC Name |
bis(2-chloroethyl) 2-(2,6-dichlorophenoxy)ethyl phosphate |
InChI |
InChI=1S/C12H15Cl4O5P/c13-4-6-19-22(17,20-7-5-14)21-9-8-18-12-10(15)2-1-3-11(12)16/h1-3H,4-9H2 |
InChI Key |
OLGNPRMOSMXQOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCOP(=O)(OCCCl)OCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















